molecular formula C23H27N3O3 B2421249 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea CAS No. 1203352-26-4

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

Cat. No. B2421249
CAS RN: 1203352-26-4
M. Wt: 393.487
InChI Key: BOUIJZAJRUIQNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea is a useful research compound. Its molecular formula is C23H27N3O3 and its molecular weight is 393.487. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Chemical Reactions

The research surrounding 1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea focuses on its synthesis and involvement in chemical reactions that are foundational for creating complex molecular structures. For example, Kolosov et al. (2015) developed a Biginelli-type synthesis for creating novel dihydropyrimidin-2(1H)-ones, demonstrating the manipulation of ureas and carbonyl compounds under specific conditions, which could be relevant to the synthesis or reactivity of the compound Kolosov, M., Kulyk, O., Al-Ogaili, M., & Orlov, V. (2015). Similarly, Mujde et al. (2011) reported a new synthetic methodology for constructing 3,4-dihydroisoquinolinone skeletons, a key structure in isoquinoline alkaloids, which highlights a potential pathway for synthesizing or modifying compounds with a similar structural framework Mujde, B., Özcan, S., & Balcı, M. (2011).

Mechanistic Studies

Research by Ikeda et al. (2003) on the mechanism of methylenecyclopropane rearrangements via photoinduced electron transfer provides insights into the reactivity of cyclopropane-containing compounds. This research could offer a deeper understanding of the chemical behavior of the cyclopropanecarbonyl moiety within the compound of interest Ikeda, H., Akiyama, K., Takahashi, Y., Nakamura, T., Ishizaki, S., Shiratori, Y., Ohaku, H., Goodman, J., Houmam, A., Wayner, D., Tero-Kubota, S., & Miyashi, T. (2003).

properties

IUPAC Name

1-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c1-29-20-9-4-16(5-10-20)12-13-24-23(28)25-19-8-11-21-18(15-19)3-2-14-26(21)22(27)17-6-7-17/h4-5,8-11,15,17H,2-3,6-7,12-14H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUIJZAJRUIQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenethyl)urea

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